molecular formula C9H11F3N2O2 B132146 1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 142818-02-8

1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B132146
M. Wt: 236.19 g/mol
InChI Key: LBPZUNLSYYEDFB-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure consisting of three carbon atoms and two nitrogen atoms in adjacent positions. The tert-butyl group and trifluoromethyl group are substituents that modify the physical and chemical properties of the pyrazole core, potentially leading to various applications in chemical synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of related pyrazole compounds has been explored in several studies. A novel route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which features a selective Sandmeyer reaction and provides good yields . Another study describes the N-amination of 3-amino-5-tert-butylpyrazole to give 1,5-diaminopyrazole with good regiochemical control, which can further react with various electrophiles to form different pyrazole derivatives . Additionally, the synthesis of 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acids and esters has been achieved through the condensation of arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at low temperatures .

Molecular Structure Analysis

Structural studies of pyrazole derivatives have been conducted, revealing insights into their molecular geometry. For instance, the crystal structures of 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones have been determined, showing a planar heterocyclic core with a conjugated π-electron system . The X-ray crystal structure of a pyrazolotriazepine derivative has also been reported, providing detailed information on the molecular arrangement .

Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions. The reaction of 1,5-diaminopyrazole with carbon disulfide and subsequent alkylation leads to the formation of pyrazolo[1,5-b]1,2,4-triazole, which is a useful photographic magenta coupler . Electrophilic halogenation and cycloaddition reactions have been considered for 3-tert-butyl-8-nitro-7-R-pyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones, demonstrating the versatility of pyrazole chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their substituents. The trifluoromethyl group, for example, is known to impart unique properties such as increased lipophilicity and metabolic stability, which are desirable in drug design . The tert-butyl group can be readily removed under acidic conditions, as demonstrated in the synthesis of 1-(tert-butyl)-4-trifluoroacetylpyrazoles, indicating the potential for further chemical modifications . The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide has been studied in both solid state and solution, showing that the ratio of tautomers depends on the temperature, which could affect the compound's reactivity and interactions .

Scientific Research Applications

Synthesis Techniques

  • Regioselectivity in Synthesis : A comparative study highlighted methods for synthesizing a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, demonstrating how different reaction media can influence the formation of specific isomers. This includes using 1-butyl-3-methylimidazolium tetrafluoroborate and pyridine as reaction media, leading to a mixture of pyrazoles, and employing NaOH in EtOH for high regioselectivity (Martins et al., 2012).

Chemical Reactivity and Applications

  • Fused Derivatives and Biological Activity : Research on the reactivity of pyrazolo[5,1-с][1,2,4]triazine derivatives, closely related to the targeted compound, suggests their potential as biologically active compounds. This includes studies on the acylation of amino groups, forming compounds with potential pharmacological applications (Mironovich & Shcherbinin, 2014).
  • Synthesis of Halo-Substituted Derivatives : The synthesis of ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazines demonstrates the potential to create novel compounds with diverse functional groups. These compounds have been studied for their ability to undergo various reactions, such as acylation, which could be relevant in the development of new materials or drugs (Ivanov et al., 2017).

Supramolecular Structures

  • Hydrogen-Bonded Structures : Studies on 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles, including derivatives with trifluoromethyl groups, have revealed interesting supramolecular structures formed via hydrogen bonding. These findings are significant for understanding the molecular assembly and potential applications in material science (Castillo et al., 2009).

Fluorinated Pyrazole-Carboxylic Acids

  • Multigram Scale Synthesis : A study demonstrated the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale. This is relevant for the mass production of compounds for industrial or pharmacological use (Iminov et al., 2015).

Novel Derivatives and Antibacterial Activity

  • Antibacterial Derivatives : Research on the synthesis of novel derivatives of imidazo[1,2-a]pyrazin-6-yl ethan-1-amines, which bear structural similarity to the targeted compound, indicates potential for antibacterial applications. This underscores the relevance of such compounds in medicinal chemistry and drug development (Prasad, 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as pharmaceuticals or materials science, and developing more efficient methods for its synthesis .

properties

IUPAC Name

1-tert-butyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c1-8(2,3)14-6(9(10,11)12)5(4-13-14)7(15)16/h4H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPZUNLSYYEDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363248
Record name 1-tert-Butyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

CAS RN

142818-02-8
Record name 1-(1,1-Dimethylethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142818-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred mixture of 1-tert-butyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester (3.000 g; 11.4 mmol) in methanol/water (1:1 ratio, 50 mL) was added lithium hydroxide (0.383 g; 16.0 mmol) at room temperature. The mixture was heated to reflux for 2 hr, then allowed to cool to room temperature and concentrated to approximately half of the original volume. The resulting mixture was acidified with 1N HCl to ˜pH 1 and extracted with methylene chloride. The extracts were dried over sodium sulfate, filtered and concentrated to provide 1-tert-butyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid (2.47 g, 92%).
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.383 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-tert-butyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester (5 g, 21.2 mmol, purchased from Bionet) in CH3OH (45 mL) and water (45 mL) was added LiOH (0.54 g, 22.5 mmol). The reaction mixture was stirred at reflux for 4 h, and then the solution was concentrated under reduced pressure to remove the methanol. The residue was diluted with water and the solution was acidified to pH 2 with concentrated HCl. The resulting mixture was then extracted with ethyl acetate three times. The combined organic extracts were concentrated in vacuo to give 1-tert-butyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid (4.02 g, 80%), which was used without further purification.
Name
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

In a solution of ethanol:water:dioxane (1:1:1, 9 mL) was placed ethyl 1-tert-butyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (750 mg, 2.84 mmol) and lithium hydroxide hydrate (357 mg, 8.51 mmol). The mixture was stirred at 40° C. for 3 hrs and then at RT overnight. The mixture was diluted with water (25 mL) and 1N HCl (10 mL) and extracted with ethyl acetate (2×25 mL). The combined organic phases were washed with brine (20 mL), dried (Na2SO4) and evaporated at reduced pressure to afford 1-tert-butyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (646 mg, 94% yield) as a solid. 1H NMR (300 MHz, DMSO-d6) δ 1.63 (s, 9H), 7.92 (s, 1H); MS (ESI) m/z: 259.0 (M+Na+).
Name
ethanol water dioxane
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step Two
Quantity
357 mg
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

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